

An In-depth Technical Guide on the Gas Phase Thermochemistry of 1-Ethylcyclohexene

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Compound of Interest		
Compound Name:	1-Ethylcyclohexene	
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This technical guide provides a comprehensive overview of the gas phase thermochemical data for **1-ethylcyclohexene** (C_8H_{14} , CAS RN: 1453-24-3). A thorough understanding of the thermodynamic properties of this cyclic alkene is essential for its application in chemical synthesis, reaction design, and computational modeling. This document presents key quantitative data in a structured format, details the experimental and computational methodologies for their determination, and includes visualizations to illustrate the logical workflow.

Core Thermochemical Data

The gas phase thermochemical properties of **1-ethylcyclohexene** have been established through a combination of experimental measurements and calculations. The following tables summarize the key quantitative data.

Table 1: Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°gas) is a fundamental thermodynamic property representing the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states at 298.15 K and 1 bar.



Property	Value (kJ/mol)	Value (kcal/mol)	Method	Reference
ΔfH°gas	-63.6	-15.2	Calculated from liquid phase enthalpy of formation and enthalpy of vaporization	Labbauf and Rossini, 1961

Table 2: Ideal Gas Molar Heat Capacity (Cp°)

The ideal gas molar heat capacity at constant pressure (Cp°) quantifies the amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin in the gaseous state, assuming ideal gas behavior. Critically evaluated data for **1-ethylcyclohexene** is available in the NIST/TRC Web Thermo Tables over a temperature range of 200 K to 1000 K. [1] The following table provides representative data for the structurally similar compound, ethylcyclohexane, to illustrate the temperature dependency.

Temperature (K)	Cp° (J/mol·K) for Ethylcyclohexane	Reference
298.15	163.9	Thermodynamics Research Center, 1997[2][3]
400	219.6	Thermodynamics Research Center, 1997[2][3]
500	268.2	Thermodynamics Research Center, 1997[2][3]
600	308.9	Thermodynamics Research Center, 1997[2][3]
800	371.6	Thermodynamics Research Center, 1997[2][3]
1000	416.9	Thermodynamics Research Center, 1997[2][3]



Table 3: Standard Molar Entropy (S°)

The standard molar entropy (S°) is a measure of the molecular disorder or randomness of a substance in its standard state. As with heat capacity, critically evaluated data for the ideal gas standard molar entropy of **1-ethylcyclohexene** is available from the NIST/TRC Web Thermo Tables for a temperature range of 200 K to 1000 K.[1]

Experimental and Computational Protocols

The determination of the gas phase enthalpy of formation of **1-ethylcyclohexene** is not a direct measurement but rather a derived value from the experimentally determined enthalpy of formation of the liquid phase and its enthalpy of vaporization.

Determination of Liquid Phase Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of combustion of liquid **1-ethylcyclohexene** was determined by Labbauf and Rossini (1961) using bomb calorimetry. From this, the standard enthalpy of formation in the liquid phase was calculated.

Methodology Outline:

- Sample Preparation: A precisely weighed sample of high-purity **1-ethylcyclohexene** is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."
- Pressurization: The bomb is filled with an excess of pure oxygen to a pressure of approximately 30 atm.
- Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in a
 well-insulated calorimeter. The initial temperature of the water is measured with high
 precision.
- Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- Temperature Measurement: The complete combustion of the hydrocarbon releases heat,
 which is absorbed by the bomb and the surrounding water, causing a rise in temperature.



The final equilibrium temperature is meticulously recorded.

- Calculation: The heat of combustion is calculated from the observed temperature rise and
 the previously determined heat capacity of the calorimeter system (calibrated using a
 standard substance like benzoic acid). Corrections are applied for the heat of formation of
 nitric acid (from nitrogen impurities) and the heat of combustion of the fuse wire.
- Enthalpy of Formation Calculation: The standard enthalpy of formation of the liquid
 (ΔfH°liquid) is then calculated from the standard enthalpy of combustion (ΔcH°liquid) using
 Hess's Law, along with the known standard enthalpies of formation of the combustion
 products, CO₂ (g) and H₂O (l).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (Δ vapH°), the heat required to transform the liquid into a gas at a constant temperature, is a crucial component in deriving the gas phase enthalpy of formation. This can be determined by various methods, including calorimetry and the measurement of vapor pressure as a function of temperature.

Methodology Outline (Vapor Pressure Method):

- Vapor Pressure Measurement: The vapor pressure of the liquid 1-ethylcyclohexene is measured at several different temperatures.
- Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).
- Enthalpy of Vaporization Calculation: According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant. From the slope of the line, the enthalpy of vaporization can be calculated.

Calculation of Gas Phase Enthalpy of Formation

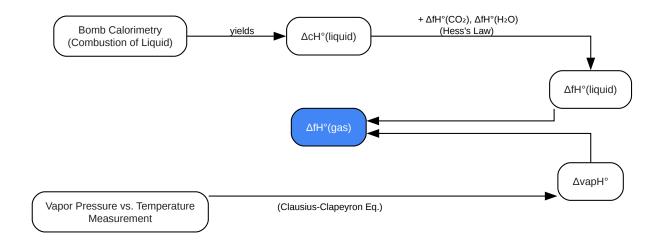
The standard enthalpy of formation in the gas phase is calculated by combining the standard enthalpy of formation in the liquid phase with the standard enthalpy of vaporization at the same reference temperature (typically 298.15 K).

 $\Delta fH^{\circ}gas = \Delta fH^{\circ}liquid + \Delta vapH^{\circ}$



Visualization of the Thermochemical Workflow

The following diagram illustrates the logical workflow for the determination of the gas phase enthalpy of formation of **1-ethylcyclohexene**, starting from experimental measurements.



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Caption: Workflow for determining the gas phase enthalpy of formation of **1-ethylcyclohexene**.

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